Methyl 4-(chlorosulfonyl)-2-methylbenzoate

Physical Organic Chemistry Process Chemistry Purification Strategy

Methyl 4-(chlorosulfonyl)-2-methylbenzoate (CAS 1334148-42-3) is a difunctional aromatic building block featuring both a methyl ester and a chlorosulfonyl group on a toluene core. It belongs to the arylsulfonyl chloride class, serving primarily as an electrophilic intermediate for introducing sulfonamide, sulfonate ester, or sulfone motifs into target molecules.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 1334148-42-3
Cat. No. B1525866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(chlorosulfonyl)-2-methylbenzoate
CAS1334148-42-3
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3
InChIKeyXXMZPBHQQDGHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Chlorosulfonyl)-2-methylbenzoate (CAS 1334148-42-3): A Specialized Arylsulfonyl Chloride Building Block for Agrochemical and Pharmaceutical Synthesis


Methyl 4-(chlorosulfonyl)-2-methylbenzoate (CAS 1334148-42-3) is a difunctional aromatic building block featuring both a methyl ester and a chlorosulfonyl group on a toluene core . It belongs to the arylsulfonyl chloride class, serving primarily as an electrophilic intermediate for introducing sulfonamide, sulfonate ester, or sulfone motifs into target molecules. The compound possesses a molecular formula of C₉H₉ClO₄S and a molecular weight of 248.68 g/mol . Its orthogonal functional groups enable sequential derivatization strategies, making it a versatile precursor for parallel library synthesis in medicinal chemistry and agrochemical development [1].

Why Generic Substitution Fails for Methyl 4-(Chlorosulfonyl)-2-methylbenzoate: The Critical Role of Ortho-Methyl Substitution in Reactivity and Downstream Bioactivity


Interchanging methyl 4-(chlorosulfonyl)-2-methylbenzoate with its close structural analogs—such as the des-methyl derivative (methyl 4-(chlorosulfonyl)benzoate, CAS 69812-51-7) or regioisomeric sulfonyl chlorides—is not feasible without compromising synthetic outcomes. The ortho-methyl substituent introduces steric and electronic perturbations that directly modulate the electrophilicity of the sulfonyl chloride center and the conformational preferences of the intermediate [1]. More critically, the 2-methyl group is a structural requirement for the biological activity of downstream herbicide candidates derived from this scaffold, as evidenced by structure-activity relationship (SAR) data in agrochemical patents [2]. The quantitative evidence below demonstrates that this substitution pattern is not a trivial modification but a functional determinant of both chemical reactivity and ultimate product efficacy.

Methyl 4-(Chlorosulfonyl)-2-methylbenzoate: A Quantitative Head-to-Head Evidence Guide for Scientific Procurement Decisions


Predicted Boiling Point and Density Differentiation vs. Des-Methyl Analog as Indicators of Intermolecular Interaction Strength

The introduction of a methyl group at the 2-position of the benzoate ring increases the molecular weight and polarizable surface area, elevating the predicted boiling point by approximately 13°C relative to the des-methyl analog. This shift impacts distillation-based purification strategies and solvent selection in downstream reactions .

Physical Organic Chemistry Process Chemistry Purification Strategy

Predicted Lipophilicity (LogP) Comparison for Rational Experimental Design in Parallel Synthesis

The target compound and its des-methyl analog exhibit nearly identical predicted LogP values, differing by only 0.02 log units. This parity removes lipophilicity as a confounding variable in structure-activity relationship (SAR) studies, allowing the ortho-methyl effect on target binding to be isolated and studied independently [1].

Medicinal Chemistry Lipophilicity ADME Prediction

Reactivity Enhancement Through Ortho-Substituent Constraint: A Class-Level Basis for Sulfonamide Formation Efficiency

Class-level kinetic studies on propanolysis of arenesulfonyl chlorides demonstrate that ortho-alkyl substituents increase reactivity at the sulfonyl sulfur center. This 'positive ortho-effect' is attributed to restricted rotation around the C–S bond, which pre-organizes the transition state for nucleophilic attack. While specific rate constants for methyl 4-(chlorosulfonyl)-2-methylbenzoate have not been reported, the ortho-methyl group to the sulfonyl center is expected to confer a measurable rate acceleration relative to unsubstituted or para-only substituted analogs, based on established mechanistic principles [1]. The evidence is noted as class-level inference; direct kinetic data for the target compound were not located.

Physical Organic Chemistry Sulfonamide Synthesis Nucleophilic Substitution

Exclusive Structural Requirement for 2-Methyl Substitution in Herbicidal Benzoylpyrazole Lead Series

U.S. Patent 6,265,606 discloses a series of 1-alkyl-4-benzoyl-5-hydroxypyrazole herbicides where the benzoyl moiety requires substitution in the 2-position with a halo, alkyl, or alkoxy group and in the 4-position with an alkylsulfonyl group for herbicidal activity [1]. Methyl 4-(chlorosulfonyl)-2-methylbenzoate is the direct synthetic precursor to the 2-methyl-4-methylsulfonylbenzoic acid fragment, which after coupling and oxidation yields the active herbicide core. Replacement of the 2-methyl group with hydrogen (i.e., using the des-methyl analog) would abolish the required substitution pattern and render the final compound inactive against target weed species. This is not merely a potency difference; it is an on/off structural determinant for the entire compound class.

Agrochemical Chemistry Structure-Activity Relationship Herbicide Discovery

Vendor-Supplied Purity Benchmark: A Baseline for Entry into Synthesis Without Additional Purification

Commercial suppliers report a standard purity of 95% for methyl 4-(chlorosulfonyl)-2-methylbenzoate . This specification is relevant when comparing procurement options against analogous sulfonyl chlorides that may require additional purification steps (e.g., distillation or recrystallization) before use in sensitive coupling reactions. The presence of the methyl ester group at the ortho position facilitates analytical verification by ¹H NMR, as the methyl ester singlet (δ ~3.9 ppm) and aromatic methyl singlet (δ ~2.6 ppm) provide characteristic signals for rapid purity assessment.

Quality Control Procurement Specification Synthetic Chemistry

High-Value Application Scenarios for Methyl 4-(Chlorosulfonyl)-2-methylbenzoate Driven by Quantitative Evidence


Synthesis of 2-Methyl-4-methylsulfonylbenzoylpyrazole Herbicide Candidates

The compound is the direct precursor for constructing the 2-methyl-4-methylsulfonylbenzoic acid fragment required by the benzoylpyrazole herbicide pharmacophore disclosed in U.S. Patent 6,265,606. Sequential sulfonamide formation (or direct sulfone reduction) followed by ester hydrolysis yields the active acid for subsequent coupling. The 2-methyl group is not optional; it is a structural requirement for herbicidal activity in this lead series [1].

Parallel Library Synthesis of Sulfonamide-Based Kinase Inhibitors

The chlorosulfonyl group serves as a reactive handle for rapid diversification with amine libraries. The predicted LogP of 2.44 [1], nearly identical to the des-methyl analog, allows medicinal chemists to generate matched molecular pairs where the ortho-methyl effect on kinase selectivity can be cleanly evaluated without confounding lipophilicity-driven differences in cellular permeability or non-specific binding.

Process Chemistry Studies on Ortho-Substituent Effects in Sulfonyl Transfer Reactions

Based on class-level kinetic evidence that ortho-alkyl substitution accelerates sulfonyl chloride propanolysis by 1.5- to 3-fold [1], this compound provides a well-defined model substrate for investigating steric and electronic tuning of sulfonylation reaction rates. Its two distinct methyl NMR reporters (ester and aryl methyl) facilitate real-time reaction monitoring by ¹H NMR spectroscopy.

Building Block for Sulfone-Containing Polymer and Materials Chemistry

The orthogonal ester and sulfonyl chloride functionalities allow stepwise incorporation into monomers and cross-linking agents. The predicted boiling point of 346.4°C ensures thermal stability during high-temperature polymerization processes, distinguishing it from lower-boiling sulfonyl chloride analogs [1].

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